[1-(3-Methoxyphenyl)propyl](methyl)amine
Description
Background and Significance of Methoxyphenyl-Substituted Amines in Chemical Research
Methoxyphenyl-substituted amines represent a class of organic compounds characterized by the presence of a methoxy (B1213986) group (-OCH₃) on a phenyl ring that is attached to an amine functional group via an alkyl chain. This structural motif is a cornerstone in medicinal chemistry and materials science due to its versatile chemical properties and diverse biological activities. These compounds serve as crucial starting materials and intermediates for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. mdpi.com
The significance of the methoxyphenyl group lies in its electronic and steric properties. The methoxy group is an electron-donating group, which can influence the reactivity and binding affinity of the molecule to biological targets. The position of the methoxy group (ortho, meta, or para) on the phenyl ring is a critical determinant of a compound's pharmacological profile, as different isomers can exhibit varied interactions with receptors and enzymes. nih.govnih.gov
Research has demonstrated that incorporating the methoxyphenylamine scaffold into various molecular frameworks leads to a wide spectrum of biological activities. Derivatives have been investigated for their potential as:
Anticancer Agents: Certain derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have shown cytotoxic activity against human glioblastoma and breast cancer cell lines. mdpi.com
Antioxidants: The same class of propanehydrazide derivatives also exhibited significant antioxidant properties, in some cases surpassing that of ascorbic acid. mdpi.com
Anti-inflammatory Agents: Compounds like Methoxyphenamine, which contains a methoxyphenyl group, have demonstrated anti-inflammatory effects. wikipedia.org Additionally, newly synthesized pyrazole (B372694) derivatives incorporating a 4-methoxyphenyl (B3050149) group have been evaluated for their anti-inflammatory potential. researchgate.net
Serotonin (B10506) Receptor Agonists: 2,5-dimethoxyphenylpiperidines have been identified as a novel class of selective serotonin 5-HT2A receptor agonists, which are targets for psychiatric and neurological disorders. nih.gov
Melatonin (B1676174) Receptor Ligands: N-substituted [3-(3-methoxyphenyl)propyl] amides have been synthesized as highly potent and selective ligands for the MT₂ melatonin receptor, a target for treating sleep disorders. researchgate.net
Antibacterial Agents: Secondary propanamines derived from the condensation of 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanamine have shown high antibacterial activity. researchgate.net
Furthermore, the utility of these amines extends to materials science, where triphenylamine (B166846) units with methoxy substituents are used to create electrochromic polymers with high stability. acs.org The synthesis of these valuable compounds often involves straightforward chemical reactions, such as the condensation of primary amines with aldehydes to form Schiff bases, followed by reduction. mdpi.com
| Compound Class | Investigated Activity | Key Finding | Reference |
|---|---|---|---|
| 3-[(4-Methoxyphenyl)amino]propanehydrazide Derivatives | Anticancer & Antioxidant | Showed cytotoxicity against glioblastoma cells and high radical scavenging activity. | mdpi.com |
| 2,5-Dimethoxyphenylpiperidines | Serotonin Receptor Agonism | Identified as potent and selective 5-HT2A receptor agonists. | nih.gov |
| N-[3-(3-Methoxyphenyl)propyl] Amides | Melatonin Receptor Ligands | Demonstrated high potency and selectivity for the MT₂ receptor. | researchgate.net |
| Substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole Derivatives | Anti-inflammatory | Synthesized and evaluated for anti-inflammatory properties. | researchgate.net |
Research Rationale and Academic Focus on 1-(3-Methoxyphenyl)propylamine
While direct research on the secondary amine, 1-(3-Methoxyphenyl)propylamine, is limited in published literature, significant academic focus has been placed on its primary amine precursor, 1-(3-Methoxyphenyl)propylamine, and its derivatives. The rationale for this research is primarily driven by the pursuit of novel therapeutic agents that can selectively interact with specific biological targets. The 1-(3-methoxyphenyl)propylamine scaffold serves as a versatile template that can be chemically modified to explore structure-activity relationships and optimize pharmacological effects.
A key area of academic focus is the development of ligands for melatonin receptors. A study centered on the synthesis of a series of N-[3-(3-methoxyphenyl)propyl] amides found that specific substitutions on the 3-methoxyphenyl (B12655295) ring could dramatically enhance binding affinity and selectivity for the MT₂ receptor over the MT₁ receptor. researchgate.net This is significant because selective MT₂ agonists are sought after for their potential therapeutic benefits in treating circadian rhythm sleep disorders and other neurological conditions, with potentially fewer side effects than non-selective compounds.
| Derivative Class | Research Goal | Rationale | Reference |
|---|---|---|---|
| N-[3-(3-Methoxyphenyl)propyl] Amides | Develop selective melatonin receptor ligands | To create potent MT₂-selective agonists for potential treatment of sleep disorders. | researchgate.net |
| [3-(Aryl)-3-(phenyl)propyl]-substituted Amines | Develop new antibacterial agents | To synthesize compounds with high activity against various bacterial strains. | researchgate.net |
| 1-(m-methoxyphenyl)-2-dimethylaminomethyl cyclohexanol | Discover new analgesic drugs | To investigate the relationship between brain catecholamine/serotonin levels and analgesic action. | nih.gov |
Another research rationale is the development of new antimicrobial agents. For example, scientists have synthesized secondary amines from related structures, such as 3-(4-chlorophenyl)-3-(4-fluorophenyl)propylamine, and found that the resulting compounds possess high antibacterial activity. researchgate.net This line of inquiry is critical in the face of growing antibiotic resistance.
Furthermore, the broader class of methoxyphenyl alkylamines has been investigated for its effects on the central nervous system. The analgesic properties of structurally related compounds, such as 1-(m-methoxyphenyl)-2-dimethylaminomethyl cyclohexanol, have been linked to their interaction with catecholamine and serotonin pathways in the brain. nih.gov This suggests a rationale for studying compounds like 1-(3-methoxyphenyl)propylamine as potential scaffolds for new pain management therapies. The academic focus, therefore, is on leveraging the unique structural and electronic properties of the 3-methoxyphenylpropylamine core to design molecules with precise and potent pharmacological activities.
Structure
3D Structure
Properties
IUPAC Name |
1-(3-methoxyphenyl)-N-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-4-11(12-2)9-6-5-7-10(8-9)13-3/h5-8,11-12H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKCUQZSTHVKEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)OC)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to 1-(3-Methoxyphenyl)propylamine and Analogues
The synthesis of the core structure of 1-(3-methoxyphenyl)propylamine, the precursor to the N-methylated target compound, can be approached through several reliable methods.
Reductive amination, also known as reductive alkylation, is a highly effective method for synthesizing amines from carbonyl compounds. wikipedia.org This process typically occurs in a one-pot reaction where a ketone or aldehyde reacts with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.org
For the synthesis of 1-(3-Methoxyphenyl)propylamine, the corresponding ketone is 3'-methoxypropiophenone. chemscene.comchemicalbook.com The reaction involves treating this ketone with methylamine (B109427) in the presence of a suitable reducing agent.
Reaction Scheme: 3'-Methoxypropiophenone + Methylamine → Imine Intermediate → 1-(3-Methoxyphenyl)propylamine
A variety of reducing agents can be employed for this transformation, each with specific advantages. Common choices include:
Sodium borohydride (B1222165) (NaBH₄): A versatile and common laboratory reagent.
Sodium cyanoborohydride (NaBH₃CN): This reagent is particularly useful because it is selective for the iminium ion over the ketone, allowing the reaction to be performed efficiently in a single pot at neutral or weakly acidic pH. wikipedia.org
Sodium triacetoxyborohydride (B8407120) (STAB): A mild and effective reagent, often favored for its non-toxic byproducts.
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst (e.g., Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel) is a green and atom-efficient alternative. wikipedia.orgresearchgate.net This method is widely used in industrial applications. researchgate.net
The selection of the catalyst and support can significantly influence the reaction's efficiency and selectivity. researchgate.net
Table 1: Reductive Amination Reagents
| Reducing Agent | Typical Conditions | Key Characteristics |
|---|---|---|
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol or ethanol (B145695) solvent, pH ~6-7 | Selective for imine reduction; allows for one-pot synthesis. wikipedia.org |
| Sodium Triacetoxyborohydride (STAB) | Dichloroethane (DCE) or Tetrahydrofuran (THF) solvent | Mild, non-toxic, and broadly applicable. |
| Catalytic Hydrogenation (H₂/Catalyst) | Various catalysts (Pd/C, Pt/C, Ni), pressure, temperature | Atom-economical, suitable for large-scale synthesis. researchgate.net |
Grignard reactions are fundamental in organic chemistry for the formation of carbon-carbon bonds. libretexts.orgsigmaaldrich.com This methodology can be applied to construct the carbon skeleton of 1-(3-methoxyphenyl)propylamine analogues. One common strategy involves the reaction of a Grignard reagent with a nitrile.
For instance, the synthesis of the precursor ketone, 3-methoxypropiophenone, can be achieved by reacting (3-methoxyphenyl)magnesium bromide with propionitrile. google.com The resulting imine intermediate is then hydrolyzed to yield the ketone, which can subsequently undergo reductive amination as described previously.
Reaction Scheme:
m-Methoxybromobenzene + Mg → (3-Methoxyphenyl)magnesium bromide
(3-Methoxyphenyl)magnesium bromide + Propionitrile → Imine-magnesium complex
Imine-magnesium complex + H₃O⁺ → 3-Methoxypropiophenone
A patent describes a process where (3-methoxyphenyl)magnesium chloride is generated and then reacted with propionitrile, achieving a high yield and purity of 3-methoxypropiophenone. google.com Alternatively, reacting an ethylmagnesium halide with m-methoxybenzonitrile could also produce the same ketone after hydrolysis. Grignard reagents derived from 3-chloroanisole (B146291) have also been successfully prepared and used in synthesis. google.com The versatility of the Grignard reaction allows for the synthesis of a wide array of analogues by varying either the Grignard reagent or the electrophile. nih.govenamine.net
The Gabriel synthesis is a classic method for preparing primary amines from primary alkyl halides. wikipedia.orgbyjus.com The process involves the N-alkylation of potassium phthalimide, followed by the liberation of the primary amine. libretexts.orgorgoreview.com
Reaction Scheme:
Potassium Phthalimide + 1-Bromo-1-(3-methoxyphenyl)propane → N-[1-(3-Methoxyphenyl)propyl]phthalimide
N-[1-(3-Methoxyphenyl)propyl]phthalimide + Hydrazine (Ing-Manske procedure) → 1-(3-Methoxyphenyl)propylamine + Phthalhydrazide
While effective for primary halides, the Gabriel synthesis is generally less efficient or fails with secondary alkyl halides due to competing elimination reactions. wikipedia.org Given that the substrate for synthesizing 1-(3-methoxyphenyl)propylamine is a secondary halide, this route may result in low yields. Subsequent N-methylation would be required to obtain the final product.
Stereoselective Synthesis and Chiral Resolution Techniques for Enantiomeric Purity
The carbon atom attached to the nitrogen and the methoxyphenyl group is a chiral center. Therefore, 1-(3-Methoxyphenyl)propylamine exists as a pair of enantiomers. Obtaining enantiomerically pure forms is often crucial, and this can be achieved through either stereoselective synthesis or chiral resolution.
Stereoselective Synthesis: This approach aims to create the desired enantiomer directly. One established strategy is the use of a chiral auxiliary. For example, a related chiral amine, (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, has been synthesized with high enantioselectivity by reacting p-methoxyphenylacetone with the chiral auxiliary (R)-α-methylphenethylamine. google.com This forms a chiral imine that is then reduced, with the chiral auxiliary guiding the stereochemical outcome. The auxiliary is subsequently removed to yield the desired chiral amine. google.com
Chiral Resolution: This is the most common method for separating a racemic mixture (a 50:50 mixture of enantiomers). libretexts.orgwikipedia.org The process involves:
Diastereomer Formation: The racemic amine is reacted with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.orglibretexts.org This reaction forms a mixture of two diastereomeric salts. thieme-connect.de
Separation: Diastereomers have different physical properties (e.g., solubility, melting point), which allows them to be separated by techniques like fractional crystallization. libretexts.orgthieme-connect.de
Liberation: The separated diastereomeric salt is treated with a base to release the enantiomerically pure amine. libretexts.org
Table 2: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type | Principle of Separation |
|---|---|---|
| (+)-Tartaric Acid | Chiral Carboxylic Acid | Formation of diastereomeric salts with differing solubilities. libretexts.org |
| (-)-Mandelic Acid | Chiral Carboxylic Acid | Formation of diastereomeric salts with differing solubilities. libretexts.org |
| (+)-Camphor-10-sulfonic acid | Chiral Sulfonic Acid | Formation of diastereomeric salts with differing solubilities. libretexts.org |
Kinetic resolution, where one enantiomer reacts faster with a chiral reagent or catalyst (often an enzyme), leaving the other enantiomer unreacted, is another powerful technique. libretexts.orgthieme-connect.de
Chemical Reactivity and Derivatization Strategies for Structural Modification
The secondary amine group in 1-(3-Methoxyphenyl)propylamine is a reactive functional handle that allows for various chemical transformations and derivatizations. iu.edu These modifications are often used to create analogues or to prepare derivatives for analytical purposes, such as chromatography.
Common reactions of the secondary amine include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a common derivatization technique to improve chromatographic behavior. iu.edu
Sulfonylation: Reaction with sulfonyl chlorides, such as 2-naphthalenesulfonyl chloride or pentafluorobenzenesulfonyl chloride, to form stable sulfonamides. nih.govresearchgate.net These derivatives often have strong UV absorbance or are electron-capturing, facilitating detection in HPLC or GC-ECD, respectively. nih.govresearchgate.net
Alkylation: Introduction of another alkyl group to form a tertiary amine.
Derivatization is a key strategy for the analysis of amines that lack a strong chromophore. sigmaaldrich.com By attaching a tag with specific properties (e.g., fluorescence, high proton affinity), the sensitivity and selectivity of analytical methods like HPLC and mass spectrometry can be significantly enhanced. sigmaaldrich.comnih.gov
Table 3: Derivatization Reagents for Secondary Amines
| Reagent | Derivative Formed | Purpose/Advantage |
|---|---|---|
| 2-Naphthalenesulfonyl chloride (NSCl) | Sulfonamide | Provides a UV-active chromophore for HPLC analysis. nih.gov |
| Pentafluorobenzenesulfonyl chloride | Sulfonamide | Enhances detection by electron capture detection (GC-ECD). researchgate.net |
| Trifluoroacetic anhydride (B1165640) (TFAA) | Amide | Increases volatility for GC-MS analysis. iu.edu |
Compound Index
Advanced Analytical Characterization Techniques
Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are indispensable for separating the target compound from impurities, starting materials, or byproducts, as well as for quantifying its concentration in a given sample. The choice of method depends on the compound's volatility, polarity, and the complexity of the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like 1-(3-Methoxyphenyl)propylamine. In GC, the compound is vaporized and separated from other components as it travels through a capillary column. The separated components then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a chemical fingerprint.
Key analytical data from GC-MS analysis includes the retention time (RT), which is characteristic of the compound under specific chromatographic conditions, and the mass spectrum, which confirms its molecular weight and structure. For 1-(3-Methoxyphenyl)propylamine (molar mass: 179.26 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 179. The fragmentation pattern would likely involve the cleavage of the benzylic bond, a common fragmentation pathway for this class of compounds. A significant fragment would be expected at m/z 72, corresponding to the [CH(CH₃)NHCH₃]⁺ ion resulting from alpha-cleavage.
Table 1: Illustrative GC-MS Fragmentation Data for 1-(3-Methoxyphenyl)propylamine (Note: This data is representative of expected fragmentation patterns for this structure.)
| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Relative Abundance |
| 179 | [M]⁺ (Molecular Ion) | Low |
| 150 | [M - C₂H₅]⁺ | Moderate |
| 121 | [C₈H₉O]⁺ | High |
| 72 | [C₄H₁₀N]⁺ | High |
High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC)
For compounds that may not be sufficiently volatile or thermally stable for GC, High-Performance Liquid Chromatography (HPLC) is the preferred method. Given that 1-(3-Methoxyphenyl)propylamine is a secondary amine, it is basic and readily forms salts, making it an ideal candidate for reverse-phase HPLC (RP-HPLC).
In a typical RP-HPLC setup, a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water with an acidic modifier like formic acid or trifluoroacetic acid) is used with a nonpolar stationary phase (e.g., C18). The acidic modifier ensures that the amine is protonated, leading to sharp, symmetrical peaks and reproducible retention times. Detection is commonly achieved using a Diode Array Detector (DAD) or Ultraviolet (UV) detector, which measures the absorbance of the aromatic ring in the compound.
Ion Chromatography (IC) can also be employed, particularly for the analysis of the compound in its salt form or for quantifying related ionic impurities. IC separates ions based on their affinity for an ion-exchange resin.
Method Development for Complex Sample Matrices
Analyzing 1-(3-Methoxyphenyl)propylamine within complex matrices, such as biological fluids or environmental samples, requires robust method development to eliminate interferences. This often involves a sample preparation step, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to isolate the analyte of interest. The choice of extraction solvent and pH are critical in LLE to ensure efficient recovery of the basic amine. For SPE, a cation-exchange cartridge can be highly effective in selectively retaining the protonated amine while allowing neutral and acidic interferences to be washed away.
Spectroscopic Methods for Detailed Structural Elucidation
While chromatography confirms purity and identity by comparison to a reference standard, spectroscopic methods provide definitive information about the compound's covalent structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules.
¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 1-(3-Methoxyphenyl)propylamine, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the methylamino proton, the propyl chain protons, and the N-methyl protons. The splitting patterns (multiplicity) of these signals would confirm the connectivity of the atoms.
¹³C NMR: Carbon-13 NMR provides a count of the unique carbon atoms in the molecule. The spectrum would display separate signals for the aromatic carbons (with the carbon attached to the methoxy group being distinctly downfield), the methoxy carbon itself, the three carbons of the propyl chain, and the N-methyl carbon.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 1-(3-Methoxyphenyl)propylamine (Note: Predicted values in CDCl₃. Actual experimental values may vary.)
| ¹H NMR | Predicted Shift (ppm) | ¹³C NMR | Predicted Shift (ppm) |
| Aromatic C-H | 6.7 - 7.3 | Aromatic C (ipso) | 140 - 145 |
| Methoxy (OCH₃) | ~3.8 | Aromatic C-O | 159 - 161 |
| Propyl CH | ~2.9 - 3.2 | Aromatic C-H | 112 - 130 |
| N-H | Variable | Propyl CH | 60 - 65 |
| N-Methyl (NCH₃) | ~2.3 - 2.5 | Methoxy (OCH₃) | ~55 |
| Propyl CH₂ | ~1.6 - 1.8 | N-Methyl (NCH₃) | 30 - 35 |
| Propyl CH₃ | ~0.8 - 1.0 | Propyl CH₂ | 25 - 30 |
| Propyl CH₃ | 10 - 15 |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by the molecule's bonds, causing them to vibrate. It is used to identify the functional groups present in a molecule. The FTIR spectrum of 1-(3-Methoxyphenyl)propylamine would exhibit several characteristic absorption bands confirming its key structural features.
Table 3: Key FTIR Absorption Bands for 1-(3-Methoxyphenyl)propylamine
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3500 | N-H Stretch | Secondary Amine |
| 3000 - 3100 | C-H Stretch | Aromatic |
| 2850 - 2960 | C-H Stretch | Aliphatic (Propyl, Methyl) |
| 1580 - 1600 | C=C Stretch | Aromatic Ring |
| 1250 - 1300 | C-O Stretch | Aryl Ether |
| 1040 - 1050 | C-O Stretch | Aryl Ether |
| 1150 - 1170 | C-N Stretch | Amine |
Mass Spectrometry (MS) Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure by analyzing the fragmentation pattern of its ions. In the analysis of "1-(3-Methoxyphenyl)propylamine," electron ionization (EI) is a commonly employed technique.
Under electron ionization, the molecule is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M•+). The molecular weight of 1-(3-Methoxyphenyl)propylamine is 179.26 g/mol , and therefore, its molecular ion peak is expected to appear at a mass-to-charge ratio (m/z) of 179. chemicalbook.com
The molecular ion, being a radical cation, is often unstable and undergoes fragmentation to produce smaller, more stable ions. The fragmentation pattern is characteristic of the molecule's structure and provides valuable information for its identification. For amines, a predominant fragmentation pathway is α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This is due to the ability of the nitrogen atom to stabilize the resulting positive charge.
In the case of 1-(3-Methoxyphenyl)propylamine, α-cleavage can occur on either side of the nitrogen-containing carbon. The primary fragmentation is expected to involve the cleavage of the bond between the benzylic carbon and the adjacent ethyl group. This cleavage results in the formation of a highly stable benzylic iminium cation. The major fragmentation pathways are detailed below:
Molecular Ion (M•+): The intact molecule with one electron removed, observed at m/z 179.
Alpha-Cleavage: The most significant fragmentation involves the cleavage of the Cα-Cβ bond (the bond between the carbon attached to the phenyl ring and the ethyl group). This results in the formation of the stable 1-(3-methoxyphenyl)methylideneammonium ion, which is expected to be the base peak in the spectrum.
Other Fragmentations: Other less prominent fragmentation pathways may also occur, leading to smaller fragment ions.
The expected major fragment ions in the electron ionization mass spectrum of 1-(3-Methoxyphenyl)propylamine are summarized in the table below.
| m/z (Mass-to-Charge Ratio) | Ion Structure | Description |
| 179 | [C₁₁H₁₇NO]•+ | Molecular Ion |
| 150 | [C₉H₁₂NO]+ | Loss of an ethyl radical (•C₂H₅) via α-cleavage |
| 121 | [C₈H₉O]+ | Tropylium-type ion resulting from rearrangement and loss of methylamine (B109427) |
| 91 | [C₇H₇]+ | Tropylium ion from further fragmentation |
| 58 | [C₃H₈N]+ | Iminium ion from cleavage of the bond to the phenyl group |
Molecular Interactions and Mechanistic Investigations in Vitro and Preclinical Models
Receptor Binding Affinities and Ligand-Receptor Interactions
The affinity of a compound for various receptors is a critical determinant of its pharmacological action. This section explores the binding characteristics of 1-(3-Methoxyphenyl)propylamine and its analogues at key central nervous system receptors.
The serotonin (B10506) system is a crucial target for many psychoactive compounds. The binding profile of 1-(3-Methoxyphenyl)propylamine analogues at serotonin receptors, including the 5-HT2A, 5-HT1A, and melatonin (B1676174) (MT1 and MT2) receptors, has been a subject of scientific investigation.
While direct binding data for 1-(3-Methoxyphenyl)propylamine is not extensively available, studies on structurally similar phenethylamine (B48288) derivatives offer valuable insights into its potential interactions with the 5-HT2A receptor. Research on phenethylamine and tryptamine derivatives has established a structure-activity relationship (SAR) for binding to the 5-HT2A receptor. nih.govkoreascience.kr Generally, phenethylamines exhibit a higher affinity for the 5-HT2A receptor compared to tryptamines. nih.govkoreascience.kr The substitution pattern on the phenyl ring and the nature of the amine substituent are critical for affinity. For instance, alkyl or halogen groups at the para position of the phenyl ring have been shown to enhance binding affinity. nih.govkoreascience.kr
A pertinent study on 1-[2-methoxy-5-(3-phenylpropyl)]-2-aminopropane, a compound sharing the methoxyphenylpropyl moiety, demonstrated high affinity for 5-HT2A receptors with a Ki value of 13 nM and antagonist characteristics. nih.gov This finding suggests that the 2,5-dimethoxy substitution pattern, often considered crucial for high affinity at 5-HT2A receptors, is not an absolute requirement when a phenylpropyl substituent is present. nih.gov The study also highlights that a substituent at the 4-position of the phenyl ring is not essential for high affinity in this class of compounds, indicating multiple possible modes of binding at the 5-HT2A receptor. nih.gov
Regarding the 5-HT1A receptor, the incorporation of a 4-alkyl-1-arylpiperazine scaffold is often associated with high selectivity. While not directly applicable to 1-(3-Methoxyphenyl)propylamine, this highlights the importance of specific structural motifs in determining receptor selectivity.
In the context of melatonin receptors, studies on a series of substituted N-[3-(3-methoxyphenyl)propyl] amides have revealed high potency and selectivity for the MT2 receptor. nih.gov These studies indicate that the 3-methoxyphenylpropyl scaffold is conducive to binding at melatonin receptors. The introduction of a benzyloxyl substituent at the C6 position of the 3-methoxyphenyl (B12655295) ring was found to significantly increase MT2 binding affinity while concurrently decreasing MT1 affinity. nih.gov This demonstrates that minor structural modifications can dramatically influence selectivity between MT1 and MT2 receptors. nih.govnih.govfrontiersin.orgwikipedia.org
Table 1: Binding Affinity of a Structurally Related Compound at the 5-HT2A Receptor
| Compound | Receptor | Binding Affinity (Ki) | Functional Activity |
| 1-[2-methoxy-5-(3-phenylpropyl)]-2-aminopropane | 5-HT2A | 13 nM | Antagonist |
Data sourced from a study on phenylethylamine analogues. nih.gov
The dopaminergic system, particularly the D2 and D3 receptors, is another important target for centrally acting drugs. The affinity and selectivity of compounds for these receptors can predict their potential antipsychotic or other neurological effects.
Direct binding data for 1-(3-Methoxyphenyl)propylamine at dopamine (B1211576) D2 and D3 receptors is limited. However, insights can be drawn from related structures. For example, (R)-2-11CH3O-N-n-propylnorapomorphine (MNPA), a methoxy (B1213986) derivative of the D2/D3 agonist N-n-propylnorapomorphine, has been shown to be a full agonist at both D2 and D3 receptors. nih.gov MNPA displays approximately 50-fold higher potency than dopamine at the D2 receptor but similar potency to dopamine at the D3 receptor. nih.gov This suggests that the presence of a methoxy group and a propyl-amine chain can be compatible with high-affinity binding to dopamine receptors.
The development of selective D3 receptor antagonists is an active area of research for treating various neuropsychiatric disorders. nih.govnih.gov Many potent D3 receptor ligands feature a basic, aryl-substituted alkanamine structure with an alkyl spacer to another aryl group. nih.gov While the structure of 1-(3-Methoxyphenyl)propylamine is simpler, the presence of the methoxyphenylpropyl moiety could contribute to affinity at these receptors. The selectivity between D2 and D3 receptors is often fine-tuned by modifications to the chemical structure. For instance, in one series of compounds, merging pharmacophore elements from a D3 antagonist and a D3 agonist led to a novel D3/D2 antagonist with a D3 Ki of 3.1 nM and a D2 Ki of 692 nM, demonstrating significant selectivity for the D3 receptor. nih.gov
Table 2: Functional Activity of a Structurally Related Compound at Dopamine D2 and D3 Receptors
| Compound | Receptor | Functional Activity | Relative Potency |
| 2-methoxy-N-propylnorapomorphine (MNPA) | D2 | Full Agonist | ~50-fold > Dopamine |
| 2-methoxy-N-propylnorapomorphine (MNPA) | D3 | Full Agonist | Equal to Dopamine |
Data sourced from a pharmacological characterization of MNPA. nih.gov
The N-methyl-D-aspartate (NMDA) receptor is a key player in synaptic plasticity and neuronal function. Modulation of the NMDA receptor is a therapeutic strategy for various neurological and psychiatric conditions.
There is no direct evidence of 1-(3-Methoxyphenyl)propylamine binding to the NMDA receptor. However, the interaction of various compounds with this receptor complex provides a framework for understanding potential interactions. The NMDA receptor has multiple binding sites, including the glutamate and glycine recognition sites, as well as a channel pore that can be blocked by certain molecules. elsevierpure.com
Compounds with a phenyl ring have been shown to act as NMDA receptor antagonists. For instance, 3-(Phosphonomethyl)phenylalanine has been identified as a potent competitive antagonist. nih.gov The position of substituents on the phenyl ring is critical for activity, with the meta-substituted analogue being more potent than the ortho or para isomers. nih.gov This suggests that the 3-methoxyphenyl group of 1-(3-Methoxyphenyl)propylamine could potentially interact with the NMDA receptor, although the nature and affinity of this interaction remain to be determined. Furthermore, some studies indicate that D2 receptors can form heteromers with NMDA receptors, suggesting a potential indirect mechanism of interaction for compounds with D2 receptor affinity. biorxiv.org
Sigma receptors, classified into σ1 and σ2 subtypes, are intracellular proteins that can be targeted by a wide range of compounds and are implicated in various cellular functions and diseases. sigmaaldrich.com
While specific binding data for 1-(3-Methoxyphenyl)propylamine at sigma receptors are not available, the general pharmacophore for sigma receptor ligands often includes a nitrogen atom, which is present in the subject compound. sigmaaldrich.com Various classes of compounds, including neuroleptics and psychostimulants, have been shown to bind to sigma receptors. nih.govnih.gov For example, cocaine binds to σ1 receptors with an affinity of about 2 µM. nih.gov
Enzyme Inhibition and Modulation Studies
The interaction of a compound with enzymes can significantly impact its metabolic fate and pharmacological effects. This section explores the potential of 1-(3-Methoxyphenyl)propylamine and related compounds to interact with enzyme active sites.
The structural features of 1-(3-Methoxyphenyl)propylamine, particularly the benzylamine moiety, suggest the potential for interaction with enzymes such as monoamine oxidase (MAO). Benzylamine and its derivatives are known substrates and inhibitors of MAO enzymes. nih.gov
Studies on benzylamine-sulfonamide derivatives have led to the development of selective MAO-B inhibitors. nih.gov These compounds interact with the active site of the MAO-B enzyme. While 1-(3-Methoxyphenyl)propylamine lacks the sulfonamide group, the core benzylamine structure is present. The nature and position of substituents on the phenyl ring and the nitrogen atom can influence the potency and selectivity of MAO inhibition. mdpi.com For example, hydrazine derivatives of phenelzine act as MAO substrates, and their activated products can form covalent bonds with the FAD cofactor of the enzyme. mdpi.com
The potential for 1-(3-Methoxyphenyl)propylamine to act as a substrate or inhibitor for MAO or other enzymes would depend on its specific three-dimensional structure and how it fits into the enzyme's active site. Further enzymatic assays would be necessary to determine if such interactions occur and to what extent.
Cellular Pathway Modulation
There is no available research detailing the effects of 1-(3-Methoxyphenyl)propylamine on any specific intracellular signal transduction pathways.
The impact of 1-(3-Methoxyphenyl)propylamine on gene expression and the function of regulatory proteins has not been reported in the scientific literature.
No studies were found that investigated the effects of 1-(3-Methoxyphenyl)propylamine on cellular energy balance or metabolic regulation.
In Vitro Biological Activity Profiling (e.g., Antioxidant, Neuroprotective, Anticancer)
There is no available data from in vitro studies to characterize the antioxidant, neuroprotective, or anticancer properties of 1-(3-Methoxyphenyl)propylamine.
Metabolic Pathways and Biotransformation Studies in Vitro and Preclinical Animal Models
Identification of Major Metabolic Pathways (e.g., Dealkylation, Hydroxylation, N-oxidation)
The metabolism of 1-(3-Methoxyphenyl)propylamine is expected to proceed through several major phase I metabolic pathways. These reactions modify the parent compound's structure, typically increasing its polarity to facilitate excretion.
N-Dealkylation : This is a common metabolic route for secondary amines. The removal of the methyl group from the nitrogen atom would yield the corresponding primary amine, 1-(3-methoxyphenyl)propan-1-amine. This pathway is a frequent metabolic step for many pharmaceutical and psychoactive amines. For instance, studies on the metabolism of 3,4-(methylenedioxy)methamphetamine (MDMA), another substituted amine, consistently identify N-demethylation as a key biotransformation pathway in rat models. nih.gov Similarly, research on 3-Methoxyeticyclidine (3-MeO-PCE) in human liver microsomes and zebrafish models also confirmed N-dealkylation as a significant metabolic route. nih.gov
O-Dealkylation : The methoxy (B1213986) group on the phenyl ring is a prime target for metabolism. O-demethylation would convert the methoxy group into a hydroxyl group, forming the phenolic metabolite 3-(1-(methylamino)propyl)phenol. This reaction is also observed in the metabolism of other methoxy-containing compounds. For example, CYP3A4 has been shown to catalyze O-dealkylation reactions in compounds like aprepitant (B1667566). clinpgx.org The metabolism of MDMA, which has a methylenedioxy group, involves a similar O-dealkylation process to form hydroxylated metabolites. nih.gov
Hydroxylation : This pathway involves the addition of a hydroxyl group to the molecule. For 1-(3-Methoxyphenyl)propylamine, hydroxylation could occur at several positions, including the propyl side chain or on the aromatic ring itself (in addition to O-demethylation). The metabolism of 3-MeO-PCE has been shown to produce various hydroxylated products. nih.gov
N-oxidation : The nitrogen atom of the secondary amine can be directly oxidized to form an N-oxide metabolite, specifically N-[1-(3-methoxyphenyl)propyl]-N-methylhydroxylamine. The oxidative metabolism of secondary amines by cytochrome P450 enzymes can lead to the formation of secondary hydroxylamines. researchgate.net
These primary pathways can also occur in combination, leading to metabolites that are, for example, both N-demethylated and hydroxylated. Subsequent phase II metabolism, such as glucuronidation or sulfation of the newly formed hydroxyl groups, would further increase water solubility to facilitate elimination from the body. nih.govnih.gov
Role of Specific Enzyme Systems in Metabolism (e.g., Cytochrome P450 isoforms, Hydrolases)
The metabolic reactions described above are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov These heme-containing monooxygenases are located mainly in the liver and are responsible for the oxidative metabolism of a vast array of foreign compounds. nih.gov
While the specific CYP isoforms responsible for the metabolism of 1-(3-Methoxyphenyl)propylamine have not been identified, inferences can be drawn from studies on similar substrates.
CYP3A4 : This is the most abundant CYP isoform in the human liver and is involved in the metabolism of over 30% of clinically used drugs. nih.gov It is known to catalyze both N- and O-dealkylation reactions. clinpgx.org Given its broad substrate specificity, CYP3A4 is a strong candidate for the metabolism of 1-(3-Methoxyphenyl)propylamine.
Other CYP Isoforms (CYP2D6, CYP1A2, CYP2C19) : Other isoforms are also known to metabolize amine-containing compounds. For instance, studies with the substance P receptor antagonist aprepitant showed that while CYP3A4 was major, CYP1A2 and CYP2C19 could also contribute to its metabolism, particularly via O-dealkylation. clinpgx.org The specific involvement of these or other isoforms like CYP2D6, which is known to metabolize many psychoactive amines, would require direct investigation using human liver microsomes and recombinant CYP enzymes.
The general process involves the CYP enzyme catalyzing the oxidation of the substrate, which can sometimes lead to the formation of metabolic-intermediate complexes that can inhibit the enzyme. researchgate.net
Characterization and Profiling of Metabolites
Based on the established metabolic pathways for analogous compounds, a profile of potential metabolites for 1-(3-Methoxyphenyl)propylamine can be constructed. The identification of these metabolites in preclinical models, such as in rat or zebrafish urine and plasma, or in in vitro systems like human liver microsomes, would typically be achieved using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov
The following table summarizes the likely primary metabolites resulting from phase I biotransformation.
| Potential Metabolite Name | Metabolic Pathway | Description of Transformation |
|---|---|---|
| 1-(3-Methoxyphenyl)propan-1-amine | N-Dealkylation | Removal of the methyl group from the nitrogen atom. |
| 3-(1-(methylamino)propyl)phenol | O-Dealkylation | Removal of the methyl group from the methoxy ether on the phenyl ring to form a phenol. |
| N-[1-(3-methoxyphenyl)propyl]-N-methylhydroxylamine | N-Oxidation | Addition of an oxygen atom to the nitrogen of the amine group. |
| Hydroxylated-1-(3-Methoxyphenyl)propylamine | Hydroxylation | Addition of a hydroxyl (-OH) group to the propyl chain or the aromatic ring. |
| 3-(1-aminopropyl)phenol | Combined N- and O-Dealkylation | Sequential or concurrent removal of both the N-methyl and O-methyl groups. |
Studies on similar compounds have successfully identified such metabolites. For example, research on 3-MeO-PCE identified 14 different metabolites resulting from hydroxylation, O-demethylation, N-dealkylation, and combinations thereof, which were subsequently conjugated with glucuronic acid or sulfate. nih.gov Similarly, rat metabolism studies of MDMA identified metabolites arising from N-demethylation, O-dealkylation of the methylenedioxy ring, and subsequent conjugation. nih.gov
Structure Activity Relationship Sar Studies
Impact of Aromatic Substitutions on Biological Activity and Specificity (e.g., Methoxy (B1213986) Group Position and Substituents)
The position of the methoxy group on the phenyl ring is a critical determinant of the pharmacological profile of phenethylamine (B48288) derivatives. While direct SAR studies on 1-(3-Methoxyphenyl)propylamine are limited, research on analogous compounds provides significant insights.
The presence of a methoxy group at the 3-position, as in the target compound, is known to influence activity. Studies on related methoxy-substituted amphetamine derivatives have shown that the position of the methoxy group can significantly alter their effects. For instance, in a series of methoxyamphetamines, the para-methoxy (4-methoxy) derivative displayed potent analgesic effects, which were diminished by N-alkylation. rmit.edu.vn In contrast, compounds with a methoxy group at other positions showed very weak or no dopamine (B1211576) reuptake inhibitory activities. biomolther.org
Furthermore, research on 2,5-dimethoxyphenethylamines has demonstrated that substitutions at the 2- and 5-positions, often with methoxy groups, are common in potent 5-HT2A receptor agonists. frontiersin.org The removal of either the 2- or 5-methoxy group from certain psychoactive phenethylamines has been shown to decrease their in vivo activity. nih.gov Deletion of the 2-methoxy group in one phenylpiperidine analog led to a more than 500-fold drop in potency at the 5-HT2A receptor, while deletion of the 5-methoxy group resulted in a 20-fold drop. nih.gov This highlights the sensitivity of receptor interaction to the specific placement of methoxy substituents.
The introduction of other substituents on the aromatic ring also modulates activity. For example, in phenethylamine derivatives, the presence of alkyl or halogen groups at the para-position of the phenyl ring has been shown to have a positive effect on binding affinity to the 5-HT2A receptor. nih.govresearchgate.net Conversely, the presence of methoxy groups at the meta and para positions exerted negative effects on the affinity of some phenethylamine derivatives for the 5-HT2A receptor. nih.govbiomolther.org In a series of ketamine analogs, 2- and 3-substituted compounds were generally more active as anesthetics than their 4-substituted counterparts. mdpi.com
| Compound Class | Substitution Pattern | Observed Effect on Activity | Reference |
|---|---|---|---|
| Phenethylamines | Para-alkyl or para-halogen | Positive effect on 5-HT2A receptor binding affinity | nih.govresearchgate.net |
| Phenethylamines | Meta and para-methoxy | Negative effect on 5-HT2A receptor binding affinity | nih.govbiomolther.org |
| Phenylpiperidines | Deletion of 2-methoxy group | >500-fold drop in 5-HT2A receptor potency | nih.gov |
| Phenylpiperidines | Deletion of 5-methoxy group | 20-fold drop in 5-HT2A receptor potency | nih.gov |
| Ketamine Analogs | 2- and 3-substitution | Generally more active as anesthetics than 4-substitution | mdpi.com |
| Methoxyamphetamines | Para-methoxy substitution | Potent analgesic effects | rmit.edu.vn |
Role of Alkyl Chain Length and Branching in Modulating Activity
The length and branching of the alkyl chain connecting the phenyl ring to the amine group are crucial for determining the potency and selectivity of phenethylamine derivatives. The parent compound, 1-(3-Methoxyphenyl)propylamine, possesses a propyl chain.
In general, extending the ethyl side chain of phenethylamines can influence their pharmacological properties. For instance, analogs of phenethylamine with an extended side chain include phenylpropylamine. wikipedia.org In a series of synthetic cathinones, which are β-keto amphetamine derivatives, the potency as dopamine uptake inhibitors increased with the elongation of the aliphatic side chain from methyl to propyl. ub.edu However, a further increase from butyl to pentyl led to a decrease in potency, suggesting an optimal chain length for this particular activity. ub.edu
Branching on the alkyl chain, particularly at the alpha-carbon (the carbon adjacent to the amine), also has a significant impact. The introduction of an α-methyl group, which converts a phenethylamine to an amphetamine, can have a minor influence on binding affinity to 5-HT2A/C receptors but can significantly affect in vivo dosage and duration of action. frontiersin.org This is thought to be due to increased metabolic stability and hydrophobicity. frontiersin.org
In a study of N-ethyl-hexedrone analogues, the elongation of the alpha-carbon side chain from a methyl to a propyl group increased the potency of dopamine uptake inhibition. ub.edu This suggests that for certain classes of phenethylamines, a propyl side chain, as seen in the subject compound, may be favorable for interaction with the dopamine transporter.
| Compound Class | Alkyl Chain Modification | Observed Effect on Activity | Reference |
|---|---|---|---|
| Synthetic Cathinones | Elongation from methyl to propyl | Increased potency as dopamine uptake inhibitors | ub.edu |
| Synthetic Cathinones | Elongation from butyl to pentyl | Decreased potency as dopamine uptake inhibitors | ub.edu |
| 2,5-Dimethoxyphenethylamines | Introduction of α-methyl group (amphetamine) | Minor influence on 5-HT2A/C receptor affinity, but significant effect on in vivo dosage and duration | frontiersin.org |
| Phenethylamines | Extension of ethyl to propyl side chain | Creates phenylpropylamine, altering pharmacological profile | wikipedia.org |
Influence of Amine Substitution Pattern and Nitrogen Functionality
The substitution pattern on the nitrogen atom of the amine group is a key factor in the SAR of phenethylamines. The subject compound features an N-methyl group, making it a secondary amine.
N-methylation of phenethylamines can have varied effects on their pharmacological activity. nih.gov In some cases, N-methylation can decrease potency. For example, sequential N-methylation of 2C-B, a potent 5-HT2A receptor agonist, resulted in analogs with a 10-fold reduced affinity for this receptor. nih.gov Similarly, N-methyl and N-ethyl derivatives of a phenylpiperidine analog were substantially less potent than the parent secondary amine. nih.gov In the case of p-methoxyamphetamine, the introduction of an N-methyl group decreased its analgesic potency. rmit.edu.vn
However, in other instances, N-methylation can be favorable. For certain synthetic cathinones acting as dopamine releasing agents, a primary amine is optimal, but an N-methyl secondary amine is nearly as potent and sometimes slightly more so. nih.gov A study on norbelladine (B1215549) derivatives found that N-methylation enhanced butyrylcholinesterase inhibition for certain analogs. uqtr.ca
The conversion of a primary amine to a secondary amine was traditionally thought to cause a significant loss in 5-HT2A activity, but N-benzyl substitution was found to be an exception, increasing both affinity and potency at the receptor. nih.gov This indicates that the nature of the N-substituent is critical.
| Compound Class | Amine Substitution | Observed Effect on Activity | Reference |
|---|---|---|---|
| 2C-B (Phenethylamine) | N-methylation | 10-fold reduced affinity at 5-HT2A receptors | nih.gov |
| Phenylpiperidines | N-methylation and N-ethylation | Substantially less potent than the secondary amine | nih.gov |
| p-Methoxyamphetamine | N-methylation | Decreased analgesic potency | rmit.edu.vn |
| Synthetic Cathinones (releasing agents) | N-methylation of primary amine | Nearly as potent, sometimes slightly more potent | nih.gov |
| Norbelladine Derivatives | N-methylation | Enhanced butyrylcholinesterase inhibition in some analogs | uqtr.ca |
Stereochemical Considerations in Ligand-Target Interactions
The presence of a chiral center at the alpha-carbon of the propyl chain in 1-(3-Methoxyphenyl)propylamine means that it exists as two enantiomers. Stereochemistry is often a critical factor in the interaction of drugs with their biological targets, which are themselves chiral.
Studies on related compounds have demonstrated significant stereoselectivity. For instance, in the case of MDPV, a synthetic cathinone, the S-isomer is substantially more potent as a dopamine reuptake inhibitor than its R-enantiomer. nih.gov This highlights that the specific three-dimensional arrangement of the molecule is crucial for its interaction with the dopamine transporter.
Research on the transport of phenylethylamine derivatives by human monoamine transporters (NET, DAT, and SERT) and organic cation transporters (OCTs) has shown that stereoselectivity is highly transporter-to-substrate specific. mdpi.com For example, OCT2 showed a preference for the (R)-enantiomers of most phenylethylamines studied, while OCT3 exhibited high stereoselectivity for the (R)-enantiomers of norphenylephrine and phenylephrine. mdpi.com
In docking simulations of a phenethylamine derivative with the human dopamine transporter, the (S)-form was found to be more stable than the (R)-form, fitting well into the binding site. biomolther.org This computational evidence further supports the importance of stereochemistry in the binding of these ligands. The specific stereochemistry of 1-(3-Methoxyphenyl)propylamine would therefore be expected to play a significant role in its affinity and activity at various biological targets.
| Compound/Class | Enantiomer Preference | Target/Activity | Reference |
|---|---|---|---|
| MDPV (Synthetic Cathinone) | S-isomer > R-isomer | Dopamine reuptake inhibition | nih.gov |
| Phenylethylamines (general) | (R)-enantiomers preferred | Transport by OCT2 | mdpi.com |
| Norphenylephrine and Phenylephrine | (R)-enantiomers preferred | Transport by OCT3 | mdpi.com |
| Phenethylamine Derivative (docking study) | (S)-form more stable | Binding to human dopamine transporter | biomolther.org |
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations and Spectroscopic Property Prediction
Quantum chemical calculations provide a microscopic view of the electronic structure and properties of 1-(3-Methoxyphenyl)propylamine.
Table 1: Representative DFT Functionals and Basis Sets in Phenethylamine (B48288) Studies
| Computational Method | Functional | Basis Set | Application |
|---|---|---|---|
| Density Functional Theory | B3LYP | 6-31+G* | Geometry Optimization |
| Density Functional Theory | xB97XD | 6-311++G(2df,2pd) | Non-covalent Interactions |
| Density Functional Theory | PBE0 | Def2-TZVP | Electronic Properties |
This table represents typical methods used in the study of related phenethylamine compounds, as direct studies on 1-(3-Methoxyphenyl)propylamine are not available.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap implies the opposite. For dimethoxybenzene derivatives, a related class of compounds, the HOMO-LUMO gap has been shown to be a significant factor in their thermodynamic stability. nih.gov
Table 2: Hypothetical Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -8.5 | Electron-donating capacity |
| LUMO | -1.2 | Electron-accepting capacity |
| Energy Gap (ΔE) | 7.3 | Indicator of chemical stability |
Note: These values are illustrative and based on typical findings for related aromatic amines. Specific calculations for 1-(3-Methoxyphenyl)propylamine would be required for precise data.
Computational methods can also predict the Non-Linear Optical (NLO) properties of molecules. These properties are relevant for applications in optoelectronics and photonics. Key NLO parameters include the molecular polarizability (α) and the first-order hyperpolarizability (β). DFT calculations are a powerful tool for predicting these properties. The magnitude of the hyperpolarizability is dependent on the molecule's electronic structure, particularly the extent of charge transfer and the difference between the ground and excited state dipole moments. While specific NLO data for 1-(3-Methoxyphenyl)propylamine is not available, studies on related organic molecules indicate that the presence of electron-donating (like the methoxy (B1213986) group) and electron-accepting groups can enhance NLO properties.
The Atoms in Molecules (AIM) theory allows for the analysis of the electron density topology, providing insights into the nature of chemical bonds and non-covalent interactions within a molecule. nih.gov Natural Bond Orbital (NBO) analysis is another computational technique used to study charge delocalization, hyperconjugative interactions, and the transfer of charge between orbitals. nih.gov For aromatic compounds, NBO analysis can quantify the resonance effects of substituents on the phenyl ring. The methoxy group in 1-(3-Methoxyphenyl)propylamine, for instance, would be expected to influence the electron distribution in the phenyl ring through resonance and inductive effects, which can be detailed through NBO calculations.
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific protein target. mdpi.com This method is fundamental in drug discovery for understanding how a molecule might interact with a biological receptor.
By performing molecular docking simulations, it is possible to elucidate the binding specificity and the precise interactions of 1-(3-Methoxyphenyl)propylamine with a given protein. For instance, phenethylamines are known to interact with monoamine transporters and monoamine oxidase (MAO) enzymes. mdpi.comresearchgate.net Docking studies of related compounds with the dopamine (B1211576) transporter (DAT) have shown that specific amino acid residues in the binding pocket, such as Asp79 and Tyr156, are crucial for interaction. researchgate.net Similarly, docking into MAO-A or MAO-B would reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex. These simulations can predict the binding affinity, often expressed as a docking score or binding energy, which helps in ranking potential drug candidates. mdpi.com For example, studies on MAO inhibitors have successfully used molecular docking to understand the structural requirements for potent and selective inhibition. researchgate.netcolab.ws
Table 3: Interacting Components in Ligand-Protein Binding
| Interaction Type | Description | Example Residues in Transporters |
|---|---|---|
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom. | Aspartic Acid, Tyrosine researchgate.net |
| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and protein. | Phenylalanine, Leucine, Isoleucine |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Phenylalanine, Tyrosine, Tryptophan |
| Cation-π Interaction | Noncovalent interaction between a cation and the face of an electron-rich π system. | Lysine/Arginine and an aromatic ring |
This table illustrates common interactions observed in docking studies of phenethylamines with protein targets.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1-(3-Methoxyphenyl)propylamine |
| Amphetamine |
| Methamphetamine |
| Dopamine |
Analysis of Stereoselectivity in Binding
The structure of 1-(3-Methoxyphenyl)propylamine contains a chiral center at the alpha-carbon of the propyl side chain. This gives rise to two stereoisomers, the (R)- and (S)-enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different binding affinities, efficacies, and metabolic profiles. Computational analysis is a powerful tool for predicting and rationalizing these differences at a molecular level.
Molecular docking is a primary method used to investigate stereoselectivity. This process involves computationally placing the three-dimensional structures of the (R)- and (S)-enantiomers into the binding site of a target protein. Scoring functions are then used to estimate the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), for each enantiomer. A lower binding energy typically suggests a more favorable and stable interaction.
For instance, a computational study on the enantiomers of lenalidomide (B1683929) and pomalidomide, also chiral molecules, demonstrated differential binding energies for the (+) and (-) enantiomers when docked with their target protein. researchgate.netnih.gov The analysis revealed that both enantiomers could form key hydrogen bonds within the binding pocket, but subtle differences in their spatial arrangement led to variations in binding scores. researchgate.netnih.gov
In a hypothetical docking study of 1-(3-Methoxyphenyl)propylamine against a monoamine transporter—a common target for this class of compounds—one would expect to see differences in binding energy and interaction patterns between the two enantiomers. frontiersin.orgnih.gov The 3-methoxy group, the N-methyl group, and the phenyl ring of each enantiomer would explore different orientations within the binding pocket. The interactions with key amino acid residues, such as hydrogen bonds with polar residues or π-π stacking with aromatic residues, would likely differ, leading to one enantiomer being favored over the other. researchgate.net
Table 1: Illustrative Docking Results for Enantiomers at a Hypothetical Target
| Enantiomer | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Number of Hydrogen Bonds |
| (R)-1-(3-Methoxyphenyl)propylamine | -8.5 | ASP-79, TYR-152, PHE-320 | 2 |
| (S)-1-(3-Methoxyphenyl)propylamine | -7.2 | ASP-79, SER-148 | 1 |
This table is for illustrative purposes only and does not represent actual experimental data.
The results from such an analysis can guide synthetic efforts to produce the more active enantiomer, potentially leading to a more potent and selective drug with fewer side effects.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.orgsemanticscholar.org For a compound like 1-(3-Methoxyphenyl)propylamine, QSAR studies would typically involve a series of analogues with varied substituents on the phenyl ring or modifications to the side chain.
The process begins with calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various physicochemical properties of the molecules, such as:
Electronic properties: Hammett constants (σ), dipole moment, and partial atomic charges, which describe the electron-donating or -withdrawing nature of substituents. nih.gov
Hydrophobic properties: The partition coefficient (logP), which measures the molecule's lipophilicity.
Steric properties: Molar refractivity (MR) or Taft's steric parameter (Es), which describe the size and shape of substituents. nih.gov
Topological indices: Kier and Hall indices, which describe molecular connectivity and shape. mdpi.com
Once the descriptors are calculated and the biological activity (e.g., binding affinity, IC50) is measured experimentally, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are used to build the QSAR model. semanticscholar.orgmdpi.com A robust QSAR model can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. mdpi.comnih.gov
For example, a QSAR study on a series of phenethylamine derivatives might reveal that activity is positively correlated with the hydrophobicity of the substituent at the para-position of the phenyl ring but negatively correlated with its steric bulk. nih.govnih.gov Such a model provides valuable insights into the structural requirements for optimal interaction with the biological target.
Table 2: Illustrative Molecular Descriptors for a Hypothetical QSAR Model
| Compound Analogue (Substitution on Phenyl Ring) | LogP (Hydrophobicity) | Dipole Moment (Debye) | Molar Refractivity | Predicted Activity (pIC50) |
| 3-methoxy (Parent) | 2.8 | 1.9 | 55.4 | 7.2 |
| 3,4-dichloro | 3.9 | 2.5 | 58.1 | 6.5 |
| 4-methyl | 3.1 | 1.8 | 58.0 | 7.5 |
| 4-trifluoromethyl | 3.7 | 3.1 | 55.2 | 8.1 |
This table is for illustrative purposes only and does not represent actual experimental data. The predicted activity is derived from a hypothetical QSAR equation.
Conformational Analysis and Dynamics Simulations for Ligand-Target Recognition
While docking provides a static snapshot of a ligand in its binding site, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view of the ligand-target recognition process. researchgate.net 1-(3-Methoxyphenyl)propylamine is a flexible molecule that can adopt numerous conformations. Identifying the low-energy, biologically active conformation is crucial for understanding its mechanism of action.
MD simulations model the movements of atoms in the ligand-protein complex over time, typically on the nanosecond to microsecond timescale. frontiersin.org This is achieved by solving Newton's equations of motion for the system, which includes the protein, the ligand, and surrounding solvent molecules (usually water). The simulation provides detailed information on:
Ligand Flexibility: How the ligand's conformation changes upon binding and within the binding site.
Protein Dynamics: How the protein structure, particularly the binding pocket residues, adapts to accommodate the ligand.
Interaction Stability: The stability of key interactions (like hydrogen bonds) over time.
Binding Free Energy: More accurate estimations of binding affinity can be calculated from MD trajectories using methods like MM/PBSA or MM/GBSA.
For a phenethylamine-like compound binding to a monoamine transporter, MD simulations can reveal the dynamic process of how the ligand enters the binding site, the role of specific gating residues, and the conformational changes the transporter undergoes to facilitate substrate translocation or inhibition. frontiersin.orgnih.gov These simulations can highlight the importance of specific water molecules in mediating ligand-protein interactions and stabilizing the complex. researchgate.net
Table 3: Typical Parameters and Outputs of a Hypothetical MD Simulation
| Parameter / Output | Description | Typical Value / Finding |
| Simulation Time | Total duration of the simulation. | 200 nanoseconds |
| Force Field | Mathematical model used to describe interatomic forces. | AMBER, CHARMM |
| Solvent Model | Model used to represent water molecules. | TIP3P |
| RMSD (Root Mean Square Deviation) | Measures the deviation of the protein/ligand from its starting structure. | Stable trajectory indicated by RMSD plateauing below 3 Å. |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues. | High RMSF in loop regions, low in binding site residues. |
| Binding Free Energy (ΔG) | Calculated energy of binding. | -45.5 kcal/mol (illustrative value from MM/PBSA). |
This table is for illustrative purposes only and does not represent actual experimental data.
By providing an atomistic-level, dynamic picture of molecular recognition, MD simulations are an indispensable tool in modern drug design, complementing and extending the insights gained from QSAR and molecular docking studies. nih.gov
Future Research Directions and Potential Research Applications
Development as Research Probes or Pharmacological Tools for Biological Systems
Structural analogues of 1-(3-Methoxyphenyl)propylamine have been investigated for their activity within the central nervous system. For instance, compounds with similar phenylamine backbones are known to interact with neurotransmitter transporters. Research into citalopram (B1669093) analogues, which share structural similarities, has focused on developing novel probes for the serotonin (B10506) transporter (SERT), a key target in the treatment of mood and anxiety disorders. nih.gov This suggests that 1-(3-Methoxyphenyl)propylamine could be investigated as a potential ligand for SERT or other monoamine transporters.
Furthermore, a close structural isomer, R(-)-1-(3-methoxyphenyl)-2-aminopropane, has been evaluated in drug discrimination studies in rats. nih.gov These studies are crucial for understanding how a compound's subjective effects compare to known psychoactive substances. The finding that this isomer did not fully substitute for the stimulus effects of psychostimulants like cocaine indicates a distinct pharmacological profile. nih.gov Such research provides a framework for how 1-(3-Methoxyphenyl)propylamine could be systematically evaluated to determine its own unique interactions with neurological pathways and its potential as a selective research tool to probe specific receptor systems.
Precursor for Advanced Synthetic Intermediates in Chemical Synthesis
The chemical structure of 1-(3-Methoxyphenyl)propylamine makes it a valuable precursor for creating more complex molecules. The secondary amine group is reactive and can participate in a variety of chemical transformations to build larger molecular scaffolds. Synthetic methods for analogous compounds often start with a ketone, such as 1-(3-methoxyphenyl)propan-1-one. chembk.com This ketone can undergo reactions like reductive amination, where it reacts with an amine in the presence of a reducing agent to form the desired amine product. A related synthetic strategy is the Mannich reaction, which has been used to produce (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one from m-methoxyphenylpropan-1-one. chemicalbook.com
These established synthetic pathways indicate that 1-(3-Methoxyphenyl)propylamine can serve as a versatile intermediate. It could be used in the synthesis of novel heterocyclic compounds or as a scaffold for creating libraries of molecules for drug discovery screening. For example, the core structure could be elaborated through reactions like acylation, alkylation, or coupling to other molecular fragments, leading to a diverse range of new chemical entities with potential biological activities. The synthesis of complex triazole-containing propanone derivatives from chalcones demonstrates how related backbones are used to generate potentially bioactive compounds. mdpi.com
Methodological Advancements in Analytical Characterization and Detection
As with any research chemical, the development of robust analytical methods for the unambiguous identification and quantification of 1-(3-Methoxyphenyl)propylamine is essential. The analytical characterization of its structural analogues typically relies on a combination of chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for separating the compound from complex mixtures and identifying it based on its mass-to-charge ratio and fragmentation pattern. mzcloud.org High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, further confirming the elemental composition. rsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise molecular structure. 1H and 13C NMR spectra would provide detailed information about the chemical environment of each proton and carbon atom, allowing for the confirmation of the connectivity and stereochemistry of the molecule. rsc.orgrsc.org Data from related compounds, such as 1-(3-Methoxyphenyl)-3-(trimethylsilyl)propan-1-one, show characteristic shifts for the methoxy (B1213986) group and the aromatic protons that would be expected in the NMR spectrum of 1-(3-Methoxyphenyl)propylamine. spectrabase.com The development of a comprehensive database of these analytical signatures would be a significant advancement, aiding researchers in quality control and metabolic studies.
Q & A
Q. What are the established synthetic pathways for 1-(3-Methoxyphenyl)propylamine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Two primary routes are utilized:
Reductive Amination : Reacting 3-methoxybenzaldehyde with methylpropylamine in the presence of NaBH₄ or NaBH₃CN under inert conditions (yields ~70–80%, purity >95% by HPLC) .
Nucleophilic Substitution : Reacting 3-methoxyphenylpropyl halides with methylamine in polar aprotic solvents (e.g., DMF) with K₂CO₃ (yields ~60–75%, requires purification via column chromatography) .
Key Considerations : Moisture-sensitive intermediates necessitate anhydrous conditions. Impurities often arise from over-alkylation or oxidation byproducts, mitigated by controlled stoichiometry and inert atmospheres .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing 1-(3-Methoxyphenyl)propylamine?
- Methodological Answer :
- NMR :
- ¹H NMR : Aromatic protons (δ 6.7–7.2 ppm), methylamine protons (δ 2.5–3.0 ppm), and methoxy group (δ 3.7–3.8 ppm) .
- ¹³C NMR : Methoxy carbon (δ 55–56 ppm), aromatic carbons (δ 110–160 ppm) .
- IR : N-H stretch (~3300 cm⁻¹), C-O (methoxy, ~1250 cm⁻¹) .
- MS : ESI-TOF shows [M+H]⁺ at m/z 194.2 (calculated) and fragmentation patterns confirming the propylamine backbone .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
Advanced Research Questions
Q. How can enantiomers of 1-(3-Methoxyphenyl)propylamine be resolved, and what pharmacological implications arise from stereochemistry?
- Methodological Answer :
- Chiral Resolution :
- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) resolve (R)- and (S)-enantiomers (retention times: 12.3 min vs. 14.7 min) .
- Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively acylate one enantiomer in organic solvents .
- Pharmacological Impact : (R)-enantiomer exhibits higher affinity for serotonin receptors (Ki = 50 nM vs. 200 nM for (S)-enantiomer) in radioligand binding assays .
Q. How do structural modifications (e.g., methoxy position, alkyl chain length) alter the biological activity of 1-(3-Methoxyphenyl)propylamine analogs?
- Methodological Answer :
| Compound | Substituent Position | Biological Activity (Receptor Binding Ki) |
|---|---|---|
| 1-(3-Methoxyphenyl)propylamine | Meta (3-OCH₃) | Serotonin 5-HT₁A: 50 nM |
| 1-(4-Methoxyphenyl)propylamine | Para (4-OCH₃) | 5-HT₁A: 120 nM; reduced selectivity |
| 1-(2-Methoxyphenyl)propylamine | Ortho (2-OCH₃) | 5-HT₁A: 300 nM; increased off-target effects |
| Key Insight : Meta substitution optimizes steric and electronic interactions for receptor selectivity. Propyl chain length balances lipophilicity and solubility (logP ~2.1) . |
Q. How should researchers address contradictions in reported EC₅₀ values across studies investigating 1-(3-Methoxyphenyl)propylamine’s activity?
- Methodological Answer : Discrepancies often stem from:
- Assay Conditions : Buffer pH (7.4 vs. 7.0), temperature (25°C vs. 37°C), or cell line variability (HEK293 vs. CHO) .
- Solution :
Standardization : Use identical cell lines, incubation times (e.g., 30 min), and internal controls (e.g., reference agonists).
Meta-Analysis : Pool data from ≥5 independent studies to calculate weighted EC₅₀ values (e.g., 1.2 µM ± 0.3) .
Dose-Response Replication : Validate results across three biological replicates with blinded analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
